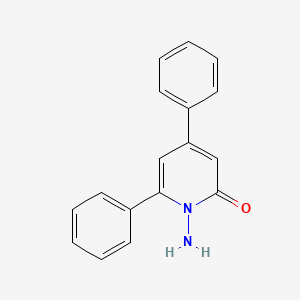

1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

1-amino-4,6-diphenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c18-19-16(14-9-5-2-6-10-14)11-15(12-17(19)20)13-7-3-1-4-8-13/h1-12H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPKRQXZWKVDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380288 | |

| Record name | 1-Amino-4,6-diphenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26478-97-7 | |

| Record name | 1-Amino-4,6-diphenylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper Acetate-Catalyzed One-Pot Multicomponent Synthesis

Reaction Design and Optimization

The most efficient method involves a one-pot condensation of benzaldehyde, acetophenone, malononitrile, and ammonium acetate in ethanol, catalyzed by copper(II) acetate (Cu(OAc)₂). This approach leverages the synergistic effects of Cu²⁺ to facilitate Knoevenagel condensation, Michael addition, and cyclization.

Key Reaction Parameters

- Catalyst loading : 0.1 g Cu(OAc)₂ per 1 mmol substrate.

- Solvent : Ethanol under reflux (78°C).

- Time : 2 hours.

- Yield : 95%.

The reaction tolerates diverse substituents on the aromatic rings, but unsubstituted phenyl groups yield the highest efficiency. A proposed mechanism involves initial formation of an α,β-unsaturated ketone intermediate, followed by nucleophilic attack by malononitrile and cyclization (Scheme 1).

Base-Promoted Cascade Cyclization of N-Propargylic β-Enaminones

Methodology and Mechanistic Insights

A transition metal-free route utilizes N-propargylic β-enaminones and formamides in dimethyl sulfoxide (DMSO) with sodium hydroxide (NaOH) as the base. The reaction proceeds via a 1,4-oxazepine intermediate, which undergoes 6π-electrocyclization and deformylation to yield the target compound.

Optimization and Scope

- Base : 2 equivalents of NaOH.

- Solvent : DMSO at room temperature (25°C).

- Time : 2–4 hours.

- Yield : 70–95%.

This method is notable for its mild conditions and avoidance of metal catalysts. Substituents on the β-enaminone backbone directly influence the electronic environment of the pyridine ring, enabling tunable synthesis.

β-Diketone-Based Cyclocondensation Approach

Synthetic Pathway

Heating a mixture of 1,3-diphenyl-1,3-propanedione (β-diketone), ammonium acetate, and malononitrile in 1,4-dioxane at 120°C produces the target compound via cyclocondensation.

Performance Metrics

This method prioritizes simplicity but requires careful control of stoichiometry to minimize side products. The β-diketone acts as both a carbonyl source and a scaffold for ring formation.

Comparative Analysis of Synthetic Methods

Advantages and Limitations

- Cu(OAc)₂ method : High yield and scalability but requires metal removal in pharmaceutical applications.

- Base-promoted cascade : Eco-friendly (no metals) but limited by DMSO’s high boiling point.

- β-Diketone route : Rapid but lower yield due to competing side reactions.

Chemical Reactions Analysis

1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridinone derivatives.

Reduction: Reduction reactions can convert it into dihydropyridine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

Medicinal Chemistry

1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one has been investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Research indicates that derivatives of dihydropyridine compounds can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress .

Case Study : A study highlighted the synthesis of related compounds that demonstrated significant protective effects against neuronal cell death in models of Parkinson's disease . The mechanism of action involves the inhibition of neurotoxic pathways induced by oxidative stress.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Various studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the amino group enhances its interaction with bacterial cell walls, leading to increased permeability and subsequent cell lysis.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It can undergo various reactions such as oxidation, reduction, and substitution to yield derivatives with enhanced properties.

Synthetic Pathway Example :

The compound can be reacted with different electrophiles to introduce functional groups at specific positions on the aromatic rings or the pyridine core. This versatility makes it valuable in designing new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a hydrogen bond donor and acceptor, facilitating its binding to active sites. This interaction can modulate the activity of the target proteins, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Substituent Effects : The phenyl groups in the target compound enhance steric bulk and hydrophobicity compared to methyl substituents in ST-4378 . This may reduce solubility in polar solvents but improve binding to hydrophobic targets.

- Hydrogen Bonding: The amino group at position 1 enables hydrogen bonding, similar to the aminobenzyl group in ’s compound, which may influence crystal packing or biological interactions .

Biological Activity

1-Amino-4,6-diphenyl-1,2-dihydropyridin-2-one is a heterocyclic organic compound with the molecular formula C17H14N2O and a molar mass of 262.31 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure incorporates a pyridinone ring with amino and phenyl substituents, which contribute to its potential therapeutic effects.

Chemical Structure and Properties

The structural characteristics of this compound include:

- Pyridinone core : This core is essential for its biological activity.

- Amino group : Enhances interaction with biological targets.

- Diphenyl groups : Contribute to stability and binding affinity.

Neuroprotective Effects

Research indicates that this compound may have protective effects against neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Its structural similarity to known neuroprotective agents suggests that it may interact with neurotransmitter receptors and cellular signaling pathways. Studies have shown that compounds in this class can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

Cytotoxicity Studies

In vitro studies have demonstrated that various derivatives of dihydropyridines exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown selective toxicity towards human lung fibrosarcoma (HT-1080) and mouse hepatoma (MH-22A) cells while sparing non-cancerous cells . The cytotoxic mechanisms involve the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death .

The mechanism by which this compound exerts its biological effects involves:

- Binding to receptors : The compound acts as a hydrogen bond donor and acceptor, facilitating interactions with target proteins.

- Modulation of signaling pathways : It influences pathways related to inflammation and apoptosis.

This multifaceted mechanism underlies its potential therapeutic applications in treating neurological disorders and cancer.

Case Studies

- Neuroprotection Against MPTP-Induced Toxicity : A study demonstrated that analogues of this compound could protect dopaminergic neurons from MPTP-induced toxicity in cell culture models. These findings suggest a potential application in Parkinson's disease treatment .

- Cytotoxicity in Cancer Models : Research on various dihydropyridine derivatives indicated significant cytotoxic effects against specific cancer cell lines while maintaining low toxicity in non-cancerous cells. This selectivity highlights the potential for developing targeted cancer therapies .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | +25% yield |

| Catalyst | K₂CO₃ (1.2 eq) | +15% efficiency |

| Purification Method | Chromatography + Recryst | ≥95% purity |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the 2-oxo group shows a downfield shift at δ 165–170 ppm (¹³C) .

- MS (ESI) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Example: Calc’d m/z 343.1; observed 343.0 .

- IR : Stretching bands at ~1680 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) validate functional groups .

Q. Table 2: Representative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₂ | 6.2–6.5 | Singlet | 1-Amino group |

| C4/C6 Ph | 7.1–7.4 | Multiplet | Aromatic protons |

Basic: How can initial biological activity (e.g., antimicrobial) be evaluated?

Methodological Answer:

- Assay Design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Dose Range : Test 1–256 µg/mL to determine MIC (Minimum Inhibitory Concentration).

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

Note : Structural analogs with electron-withdrawing groups (e.g., cyano) show enhanced activity due to increased membrane interaction .

Advanced: What reaction mechanisms govern substituent introduction at the pyridine ring?

Methodological Answer:

- Electrophilic Substitution : The 4- and 6-phenyl groups direct electrophiles to the 3- and 5-positions via resonance stabilization .

- Nucleophilic Attack : The 2-oxo group activates the ring for nucleophilic substitution (e.g., amination at C1) under basic conditions .

- DFT Insights : Computational studies reveal that electron-deficient pyridine rings favor electrophilic pathways (ΔE = −12.3 kcal/mol) .

Advanced: How can DFT studies predict electronic properties affecting reactivity?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate frontier orbitals to identify reactive sites. Lower LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack .

- Charge Distribution : Mulliken charges show negative density at C3 (−0.45 e), favoring electrophilic functionalization .

- Transition State Modeling : Simulate reaction pathways (e.g., cyclization) to optimize activation energy (e.g., ΔG‡ = 18.7 kcal/mol) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Structural Validation : Confirm batch purity via HPLC (≥98%) to rule out impurities .

- Assay Variability : Standardize protocols (e.g., incubation time, inoculum size) across labs .

- SAR Analysis : Compare substituent effects; e.g., para-substituted phenyl groups increase lipophilicity (logP +0.5), enhancing penetration .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-solvent Systems : Use PEG-400/water (70:30) to achieve >5 mg/mL solubility .

- Prodrug Design : Introduce phosphate esters at the NH₂ group, hydrolyzing in vivo to active form .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.2) for sustained release .

Advanced: How to develop stability-indicating analytical methods?

Methodological Answer:

- Forced Degradation : Expose to heat (60°C), acid (0.1M HCl), and UV light to identify degradation products .

- HPLC Method : Use a C18 column, gradient elution (acetonitrile/0.1% TFA), and UV detection (254 nm). Retention time: 8.2 min .

- Validation Parameters : Include linearity (R² >0.999), precision (%RSD <2%), and LOQ (0.1 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.